molecular formula C13H18N2O2S B2384439 Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate CAS No. 2248260-84-4

Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate

Cat. No.: B2384439
CAS No.: 2248260-84-4
M. Wt: 266.36
InChI Key: QQUKNWQLYKHOSY-UHFFFAOYSA-N
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Description

Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and thiazolidine moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate typically involves the reaction of pyridine derivatives with thiazolidine precursors. One common method includes the reaction of pyridine-4-carboxylic acid with thiazolidine-4-carboxylic acid in the presence of tert-butyl alcohol and a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents that can target specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the thiazolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate: shares similarities with other thiazolidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the tert-butyl ester group with the pyridine and thiazolidine rings. This combination imparts specific chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications.

Properties

IUPAC Name

tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)10-8-18-11(15-10)9-4-6-14-7-5-9/h4-7,10-11,15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUKNWQLYKHOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CSC(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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